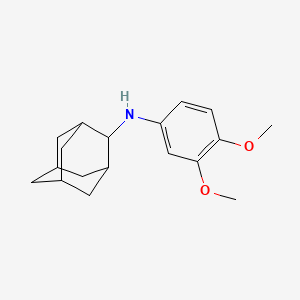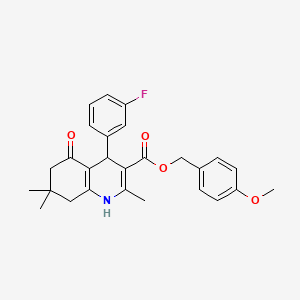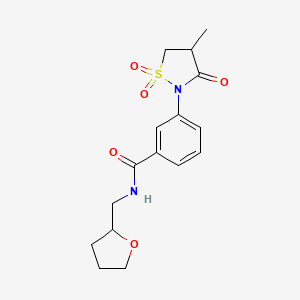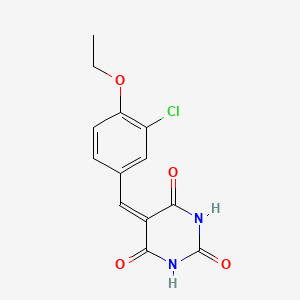![molecular formula C17H22BrNO3 B4962604 ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B4962604.png)
ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer, anti-inflammatory, and anti-viral effects, making it a valuable tool for scientific research.
作用機序
Ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate works by inhibiting specific enzymes and signaling pathways within cells. In cancer research, it has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. In inflammation research, it inhibits the activity of the NLRP3 inflammasome, which is responsible for the production of pro-inflammatory cytokines. In virology research, it inhibits the activity of the NS3 helicase protein, which is essential for viral replication.
Biochemical and Physiological Effects
ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate has been shown to have a range of biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and decrease the activation of immune cells. In virology research, it has been shown to inhibit viral replication and reduce viral load.
実験室実験の利点と制限
One of the main advantages of using ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted research. However, one limitation is that its effects may vary depending on the cell type and experimental conditions, which can make it difficult to draw definitive conclusions.
将来の方向性
There are several potential future directions for research involving ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate. In cancer research, further studies could investigate its potential as a combination therapy with other anti-cancer agents. In inflammation research, it could be studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. In virology research, it could be studied for its potential as a treatment for emerging viral diseases such as COVID-19.
Conclusion
ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and virology. Its specificity for certain enzymes and signaling pathways make it a valuable tool for targeted research, and further studies could lead to new treatments for a range of diseases.
合成法
The synthesis of ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate involves a multi-step process that includes the reaction of 3-bromophenylamine with cyclohexanone, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride. The final product is obtained through the hydrolysis of the ethyl ester group.
科学的研究の応用
Ethyl 3-[(3-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate has been studied for its potential therapeutic applications in various fields of research. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has demonstrated its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In virology research, it has been shown to inhibit the replication of certain viruses, including Zika and Dengue.
特性
IUPAC Name |
ethyl 3-(3-bromoanilino)-2-cyclohexyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO3/c1-2-22-17(21)15(12-7-4-3-5-8-12)16(20)19-14-10-6-9-13(18)11-14/h6,9-12,15H,2-5,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDOETMGYXDJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)

![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)





![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![6-benzyl-5-(1-naphthyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4962621.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)